![molecular formula C12H10N2O B14131816 7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
7-Methoxypyrido[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxypyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles These compounds are characterized by a fused ring system that includes both pyridine and benzimidazole moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxypyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of carboxylic acid derivatives and subsequent cyclization reactions . The reaction conditions often involve heating and the use of catalysts such as copper acetate or hypervalent iodine(III) compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 7-Methoxypyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like peroxymonosulfuric acid.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy group.
Common Reagents and Conditions:
Oxidation: Peroxymonosulfuric acid, hypervalent iodine(III) compounds.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield various functionalized derivatives.
科学的研究の応用
作用機序
The mechanism of action of 7-Methoxypyrido[1,2-a]benzimidazole involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Benzimidazole: Shares the benzimidazole core but lacks the pyridine ring.
Pyrido[1,2-a]benzimidazole: Similar structure but without the methoxy group.
Azolo[1,5-a]pyrimidines: Another class of heterocycles with similar biological activities.
Uniqueness: 7-Methoxypyrido[1,2-a]benzimidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H10N2O |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
7-methoxypyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2O/c1-15-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h2-8H,1H3 |
InChIキー |
UBMHTDJHRADLPT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


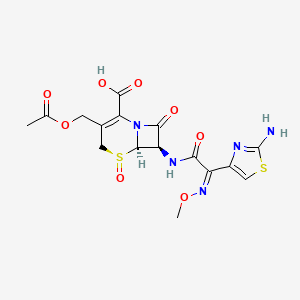

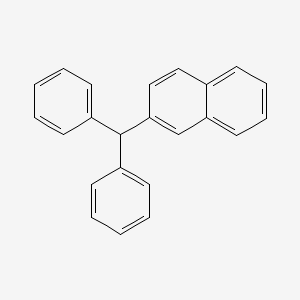
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)
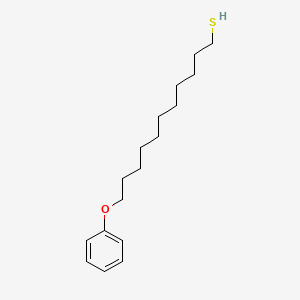


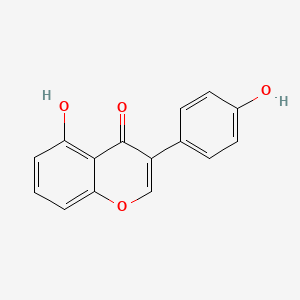
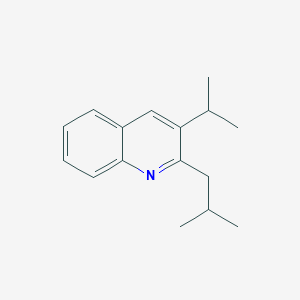
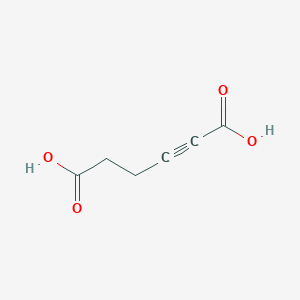
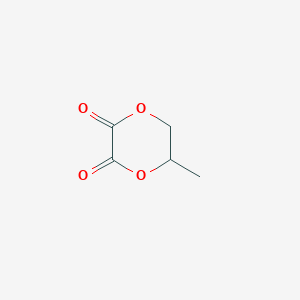
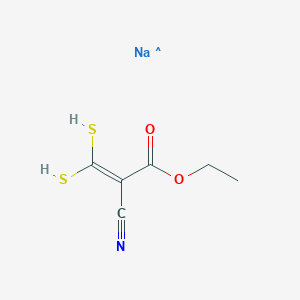
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
